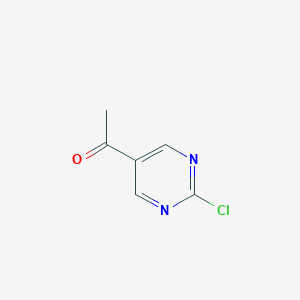

1-(2-Chloropyrimidin-5-YL)ethanone

Vue d'ensemble

Description

The compound 1-(2-Chloropyrimidin-5-yl)ethanone is a chlorinated pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The chloropyrimidinyl group is often used in the synthesis of pharmaceuticals and agrochemicals due to its ability to participate in various chemical reactions and form stable compounds with potential biological activities.

Synthesis Analysis

The synthesis of chloropyrimidinyl derivatives can involve multiple steps, including condensation, chlorination, and nucleophilic substitution reactions. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an intermediate prepared from methyl 3-aminothiophene-2-carboxylate, followed by chlorination and further condensation with ethane-1,2-diamine . Another example is the preparation of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one via nucleophilic substitution, which is a key intermediate for the synthesis of prothioconazole, an agricultural fungicide .

Molecular Structure Analysis

The molecular structure of chloropyrimidinyl derivatives is characterized by the presence of a pyrimidine ring substituted with a chloro group and additional functional groups depending on the specific compound. The crystal structure of these compounds can be determined using X-ray diffraction, and their geometry can be optimized using density functional theory (DFT) calculations . The molecular electrostatic potential (MEP) surface map can be investigated to identify regions of the molecule that are prone to electrophilic or nucleophilic attack .

Chemical Reactions Analysis

Chloropyrimidinyl derivatives can undergo various chemical reactions, including cyclization, condensation with aldehydes to form chalcone dyes, and reactions with isocyanates. These reactions can lead to the formation of novel heterocyclic compounds with potential applications in materials science and as corrosion inhibitors . The reactivity of these compounds is influenced by the electronic properties of the substituents on the pyrimidine ring, as well as the presence of the chloro group, which can act as a good leaving group in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyrimidinyl derivatives, such as melting point, elemental composition, and spectroscopic characteristics, can be determined using various physicochemical techniques like IR, UV-Vis, mass spectroscopy, and NMR . Theoretical studies using DFT and time-dependent DFT (TD-DFT) can predict spectral and geometrical data, providing insights into the electronic transitions and stability of these compounds . Additionally, the mesomorphic properties of some derivatives have been studied, revealing the presence of nematic mesophases and, in some cases, smectic properties .

Applications De Recherche Scientifique

Synthesis of Biological Active Compounds

1-(2-Chloropyrimidin-5-yl)ethanone is utilized in the synthesis of diverse pyrimidine derivatives with a broad spectrum of biological activities. For example, it has been involved in the synthesis of bis(2‐(pyrimidin-2-yl)ethoxy)alkanes, exhibiting promising antioxidant activity in vitro, comparable to standard antioxidants like butylated hydroxytoluene (Rani et al., 2012). Another study demonstrated the preparation of pyridine derivatives of 3,4-dihydropyrimidin-2(1H)-ones, showing moderate insecticidal and fungicidal activities (Zhu & Shi, 2011).

Development of Antifungal Agents

In pharmaceutical research, this compound has contributed to the development of antifungal agents. An example includes the process development of Voriconazole, a broad-spectrum triazole antifungal agent. The synthesis path involves the addition of a 4-(1-metalloethyl)-5-fluoropyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, highlighting the critical role of pyrimidine derivatives in creating effective antifungal medications (Butters et al., 2001).

Antimicrobial Activity

Several studies have focused on synthesizing novel compounds with antimicrobial activities using 1-(2-Chloropyrimidin-5-yl)ethanone as a starting material or related derivatives. For instance, novel thieno[2,3-d]pyrimidines exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Salahuddin et al., 2009). Similarly, pyrimidine-4-yl-ethanol derivatives were designed as ROS1 kinase inhibitors, showcasing the versatility of this chemical structure in developing targeted therapeutic agents (Abdelazem & Lee, 2015).

Dye Synthesis and Textile Applications

Moreover, derivatives of 1-(2-Chloropyrimidin-5-yl)ethanone have been applied in the synthesis of heterocyclic chalcone dyes, indicating its utility beyond pharmaceuticals into materials science. These dyes, containing a thieno[2,3-d]pyrimidine-based chromophore, were applied to polyester fibers, creating a range of hues and demonstrating the compound's relevance in developing new materials with specific optical properties (Ho & Yao, 2013).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water in case of contact with eyes .

Mécanisme D'action

Target of Action

Some related compounds have been found to inhibit tubulin polymerization , suggesting that 1-(2-Chloropyrimidin-5-YL)ethanone may have a similar target.

Mode of Action

If it does indeed target tubulin, it may bind to the protein and prevent its polymerization, disrupting the formation of microtubules and thus inhibiting cell division .

Biochemical Pathways

If it acts as a tubulin inhibitor, it would affect the cell cycle, particularly mitosis, by disrupting microtubule dynamics .

Result of Action

If it acts as a tubulin inhibitor, it could potentially lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells .

Propriétés

IUPAC Name |

1-(2-chloropyrimidin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LISVHIVILJZRDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547453 | |

| Record name | 1-(2-Chloropyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Chloropyrimidin-5-YL)ethanone | |

CAS RN |

110100-00-0 | |

| Record name | 1-(2-Chloropyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Diisopropylamino)carbonyl]phenylboronic acid](/img/structure/B27341.png)

![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B27358.png)

![methyl (2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoate](/img/structure/B27361.png)